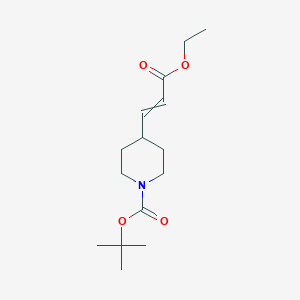
1-Boc-4-(2-Ethoxycarbonylvinyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Butyl 4-(3-ethoxy-3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydropyridine ring substituted with a t-butyl ester group and an ethoxy-oxopropenyl side chain, making it a versatile molecule for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(2-Ethoxycarbonylvinyl)piperidine typically involves multiple steps, including the formation of the tetrahydropyridine ring and the introduction of the t-butyl ester and ethoxy-oxopropenyl groups. One common method involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the t-Butyl Ester Group: This step often involves esterification reactions using t-butyl alcohol and an acid catalyst.
Addition of the Ethoxy-Oxopropenyl Side Chain: This can be done through a condensation reaction with ethyl acetoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
t-Butyl 4-(3-ethoxy-3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
t-Butyl 4-(3-ethoxy-3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-(2-Ethoxycarbonylvinyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
t-Butyl 4-(3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate: Lacks the ethoxy group, which may affect its reactivity and applications.
Ethyl 4-(3-ethoxy-3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate: Contains an ethyl ester instead of a t-butyl ester, potentially altering its physical and chemical properties.
Uniqueness
t-Butyl 4-(3-ethoxy-3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the t-butyl ester and ethoxy-oxopropenyl groups makes it a versatile compound for various synthetic and research purposes.
Propiedades
Fórmula molecular |
C15H25NO4 |
|---|---|
Peso molecular |
283.36 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h6-7,12H,5,8-11H2,1-4H3 |
Clave InChI |
XOSLGZABCJLALW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1CCN(CC1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















